N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
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Description
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H17F3N8 and its molecular weight is 390.374. The purity is usually 95%.
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Mechanism of Action
The specific effects of a compound depend on its interaction with biological targets, which can be proteins, enzymes, or receptors in the body. The compound’s mode of action involves its interaction with these targets, leading to changes in cellular processes or functions .
The compound’s effects on biochemical pathways depend on its specific targets. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of the compound’s action would be the molecular and cellular effects observed after the compound interacts with its targets .
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8/c1-26(16-21-7-6-12(22-16)17(18,19)20)11-8-27(9-11)14-5-4-13-23-24-15(10-2-3-10)28(13)25-14/h4-7,10-11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPIQXGYPSMGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=NC=CC(=N5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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